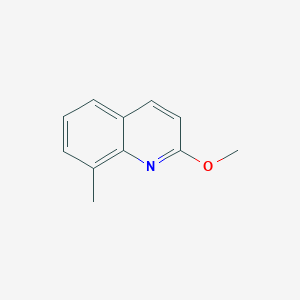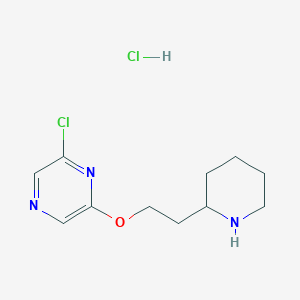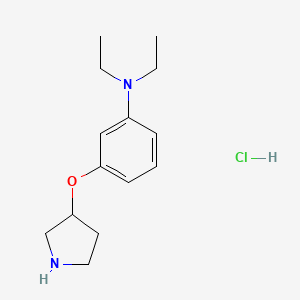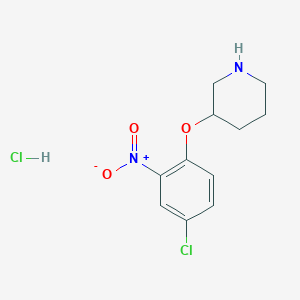![molecular formula C15H22ClNO2 B1456198 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1219971-80-8](/img/structure/B1456198.png)
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Descripción general
Descripción
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H22ClNO2 . The molecular weight of the compound is 283.79 g/mol.Physical And Chemical Properties Analysis
This compound is a solid substance . The compound has a molecular weight of 283.79 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, being a compound with a piperidinyl group, shares relevance with research into the synthesis and reactivity of related compounds. Studies involving piperidine and its derivatives focus on understanding their chemical properties, synthesis methods, and potential applications in organic chemistry. For example, research on nucleophilic aromatic substitution reactions involving piperidine demonstrates its reactivity and the conditions under which it participates in the formation of various aromatic compounds (Pietra & Vitali, 1972).
Biodegradation and Environmental Fate The environmental fate and biodegradation pathways of chemical compounds, including those structurally related to this compound, are crucial areas of research. Studies on the biodegradation of ethyl tert-butyl ether (ETBE) provide insights into the microbial degradation processes of ether compounds, which may have parallels to the environmental behavior of piperidinyl-containing substances (Thornton et al., 2020).
Pharmacological Interactions Research into compounds with piperidine structures extends to their pharmacological properties and interactions. For instance, the exploration of the neurobiological effects of phencyclidine, a piperidine derivative, sheds light on the complex pharmacological spectrum and potential therapeutic applications or concerns associated with such compounds (Domino, 1964).
Antioxidant Properties The synthesis and evaluation of new compounds with potential antioxidant properties are vital in developing therapeutic agents. Research on the synthesis of isoxazolone derivatives, which may share functional similarities with this compound, highlights the ongoing efforts to discover molecules with beneficial biological activities (Laroum et al., 2019).
Mecanismo De Acción
Target of Action
A structurally related compound demonstrated effects on estrogen receptors , suggesting that this compound may also interact with these receptors.
Mode of Action
The structurally related compound demonstrated estrogen antagonism , suggesting that this compound may also act as an antagonist at estrogen receptors.
Result of Action
In a study involving a structurally related compound, it was found to reduce bone loss in ovariectomized rats . This suggests that 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride may have similar effects.
Propiedades
IUPAC Name |
1-[4-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-2-4-15(5-3-14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZMSXEKYFHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)



![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)

![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)



![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
